Methods and Technical Details
The synthesis of (KDO)2-lipid A begins in the cytoplasm of E. coli, where it is assembled from various precursors through a series of enzymatic reactions. The key steps include:
Structure and Data
The molecular structure of (KDO)2-lipid A consists of a hydrophobic lipid tail anchored by two KDO sugars. The chemical formula is C114H202N2O39P2-6, with a molar mass reflecting its complex structure . The lipid A portion typically contains various fatty acids, which can vary based on environmental conditions—specifically temperature—affecting its saturation levels and chain lengths.
The structural diversity among different bacterial species can lead to variations in the number and types of fatty acids attached to the lipid A backbone, influencing both stability and immunogenic properties .
Reactions and Technical Details
The biosynthesis of (KDO)2-lipid A involves several key chemical reactions:
Process and Data
The mechanism of action for (KDO)2-lipid A primarily revolves around its role as an immunomodulator. When recognized by immune cells, it activates various signaling pathways that lead to inflammatory responses:
Physical and Chemical Properties
(KDO)2-lipid A exhibits several notable physical and chemical properties:
Scientific Uses
(KDO)2-lipid A has significant applications in scientific research:
(Kdo)₂-lipid A forms the hydrophobic anchor of LPS and is indispensable for OM integrity. Its glucosamine disaccharide backbone, typically decorated with six acyl chains (e.g., C12-C14 in Escherichia coli), and two phosphate groups creates a densely packed, asymmetric barrier. The inner leaflet contains glycerophospholipids (GPLs), while the outer leaflet is dominated by (Kdo)₂-lipid A and attached core/Kdo residues. This asymmetry is maintained by the Mla (maintenance of lipid asymmetry) system, which retrieves mislocalized GPLs from the outer leaflet via retrograde transport [7] [8].
Key structural contributions include:
Table 1: Structural Components of Canonical (Kdo)₂-Lipid A and Their Functional Roles
Component | Chemical Features | Function in Outer Membrane |
---|---|---|
Glucosamine Disaccharide | β(1→6)-linked D-glucosamine dimer | Backbone for fatty acid attachment |
Primary Acyl Chains | Four (R)-3-hydroxy fatty acids (e.g., 3-OH-C14:0) | Membrane anchoring; hydrophobic barrier formation |
Secondary Acyl Chains | Two non-hydroxy fatty acids (e.g., C12:0, C14:0) | Enhanced packing density; immune evasion |
Phosphate Groups | At C1 and C4' positions | Negative charge; cation bridging; TLR4 binding site |
Kdo (KDO) Residues | Two α(2→4)-linked 3-deoxy-D-manno-oct-2-ulosonic acid | Core oligosaccharide linkage; structural stability |
The study of endotoxin began with Richard Pfeiffer’s late-19th-century work on Vibrio cholerae, where he coined "endotoxin" to describe heat-stable, cell-associated toxins released upon bacterial lysis. The term "lipopolysaccharide" (LPS) was later formalized by Shear in studies of Serratia marcescens. However, lipid A’s structure remained elusive until the 1980s, when collaborative efforts between the labs of Shiba, Kusumoto (Osaka University), and Lüderitz/Galanos/Rietschel (Germany) achieved the chemical synthesis of E. coli lipid A, confirming its glucosamine-diacylphosphate backbone and establishing it as the bioactive center of LPS [5] [10].
Critical milestones include:
Cold stress (typically <15°C) threatens membrane fluidity by promoting a gel-phase transition, which impairs membrane protein function and nutrient uptake. Gram-negative bacteria counteract this via homeoviscous adaptation—remodeling (Kdo)₂-lipid A to maintain OM fluidity. Psychrophiles (cold-adapted bacteria) and mesophiles alike deploy enzymatic modifications that adjust lipid A’s biophysical properties without compromising barrier function [2] [4] [6].
Key cold-adaptive modifications include:
Table 2: Cold-Adaptive Modifications of (Kdo)₂-Lipid A and Functional Consequences
Modification Type | Enzymes/Genes Involved | Example Organisms | Physiological Impact |
---|---|---|---|
Shorter Acyl Chains | LpxA₁, LpxA₂ (acyltransferase) | Pseudomonas aeruginosa | ↓ Membrane rigidity; ↑ fluidity at low T |
Increased Unsaturation | PagP, VacJ (acyltransferase) | Yersinia pestis | Prevents gel phase; maintains protein mobility |
Phosphate Neutralization | ArnT (L-Ara4N transferase), EptA (pEtN transferase) | Salmonella enterica | ↓ Electrostatic repulsion; ↓ OM stability |
Reduced Kdo Number | KdtA (Kdo transferase) variants | Haemophilus influenzae | Alters core accessibility; may affect fluidity |
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